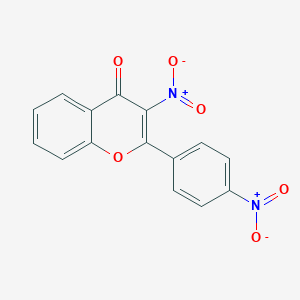
3-Nitro-2-(4-nitrophenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(4-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism Of Action
3-Nitro-2-(4-nitrophenyl)chromen-4-one selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Biochemical And Physiological Effects
The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-Nitro-2-(4-nitrophenyl)chromen-4-one induces apoptosis by activating caspases and inducing the release of cytochrome c from mitochondria. In diabetic patients, 3-Nitro-2-(4-nitrophenyl)chromen-4-one improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
3-Nitro-2-(4-nitrophenyl)chromen-4-one has several advantages for lab experiments, including its selectivity for PKC and its ability to induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-Nitro-2-(4-nitrophenyl)chromen-4-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Nitro-2-(4-nitrophenyl)chromen-4-one. Another direction is the investigation of the therapeutic potential of 3-Nitro-2-(4-nitrophenyl)chromen-4-one in other diseases, such as cardiovascular and autoimmune disorders. Additionally, the development of new drug delivery systems for 3-Nitro-2-(4-nitrophenyl)chromen-4-one could improve its solubility and reduce its potential toxicity.
Synthesis Methods
The synthesis of 3-Nitro-2-(4-nitrophenyl)chromen-4-one involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with nitric acid to yield the final compound. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-Nitro-2-(4-nitrophenyl)chromen-4-one has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have therapeutic potential in the treatment of several diseases, including cancer, diabetes, and neurological disorders.
properties
CAS RN |
143468-19-3 |
|---|---|
Product Name |
3-Nitro-2-(4-nitrophenyl)chromen-4-one |
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H |
InChI Key |
GHWXBUACJPXXCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
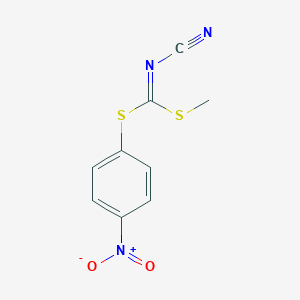
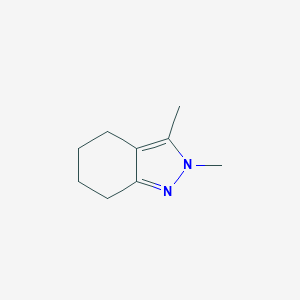
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
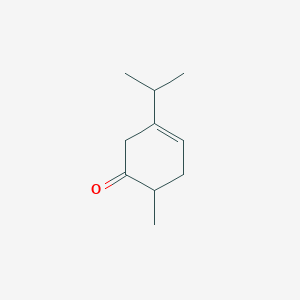
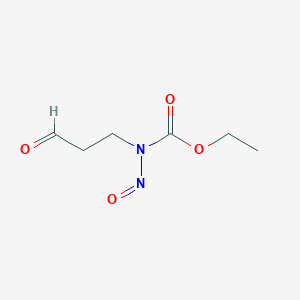
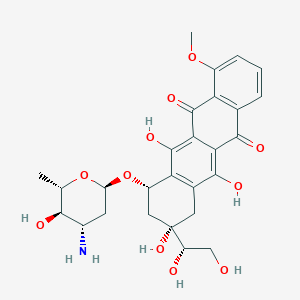
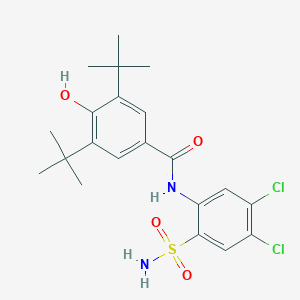
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
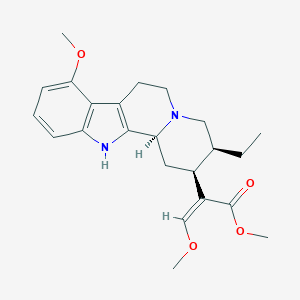
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
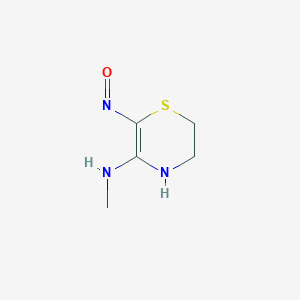
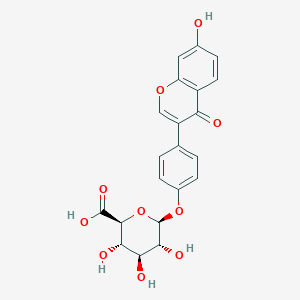
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)